molecular formula C21H18FN5O3 B2753506 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1020969-00-9

2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2753506
CAS No.: 1020969-00-9
M. Wt: 407.405
InChI Key: NAJZAZAXNZGYJR-UHFFFAOYSA-N
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Description

The compound 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-fluorophenyl group at position 8 and an acetamide-linked 4-methoxybenzyl group at position 1. Its molecular formula is C₂₁H₁₈FN₅O₃ (inferred from analogs in and ), with an average mass of approximately 407.4 g/mol. This scaffold is commonly associated with kinase inhibition or antimicrobial activity, though specific biological data for this compound remain undisclosed in the provided evidence .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-30-17-8-2-14(3-9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-4-6-16(22)7-5-15/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJZAZAXNZGYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-d][1,2,4]triazine core, followed by functional group modifications. Typical reaction conditions might involve the use of polar solvents, heating, and catalysts to facilitate the reaction steps. Detailed steps might include:

  • Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This might involve cyclization reactions starting from appropriate precursors.

  • Introduction of the 4-fluorophenyl Group: This could involve electrophilic aromatic substitution reactions.

  • Formation of the Final Amide Bond: This could involve coupling reactions using agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production might scale up using continuous flow reactors to improve yield and consistency. Optimized reaction conditions would also minimize by-products and purify the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound might undergo oxidation reactions, particularly on the aromatic ring or nitrogen atoms.

  • Reduction: Reduction of functional groups like carbonyl can significantly alter the compound's properties.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups present, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: KMnO4, CrO3

  • Reducing Agents: NaBH4, LiAlH4

  • Substitution Reagents: Halogens, Grignard reagents

Major Products

These reactions typically result in derivatives that may have significantly different biological activities, useful for structure-activity relationship studies.

Scientific Research Applications

Chemistry

In chemical research, 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide serves as a building block for creating new heterocyclic compounds with potential pharmacological activities.

Biology

Biologically, such compounds are often investigated for their interactions with enzymes and receptors due to their structural similarity to naturally occurring biomolecules.

Medicine

In medicinal chemistry, this compound might be explored for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent, given the bioactivity of related heterocycles.

Industry

In the industrial realm, it could be used in the synthesis of materials with specific electronic or photophysical properties.

Mechanism of Action

The specific mechanism of action for 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide would depend on its target. For instance:

  • Enzyme Inhibition: It could function by binding to the active site of an enzyme, thereby inhibiting its activity.

  • Receptor Interaction: It could act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound’s analogs differ primarily in the substituents on the acetamide side chain and the pyrazolo-triazine core. These modifications influence physicochemical properties, binding affinity, and pharmacokinetics.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties
Target Compound: 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide C₂₁H₁₈FN₅O₃ ~407.4 4-Methoxybenzyl, 4-fluorophenyl Enhanced solubility (methoxy group)
Analog 1: 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide () C₁₈H₁₄FN₅O₃ 367.34 Furan-2-ylmethyl, 4-fluorophenyl Lower mass; furan may reduce metabolic stability
Analog 2: N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide () C₂₂H₁₉ClN₆O₃ 474.88 4-Chlorobenzyl, 4-methoxyphenyl Higher lipophilicity (chloro substituent)

Substituent Effects on Properties

4-Methoxybenzyl vs. The furan group in Analog 1 introduces aromaticity but lacks the methoxy’s solubility-enhancing effects, which may limit bioavailability .

4-Methoxybenzyl vs. 4-Chlorobenzyl (Analog 2): The chloro substituent in Analog 2 increases lipophilicity (logP), favoring membrane permeability but risking higher off-target binding.

Core Fluorophenyl vs. Methoxyphenyl (Analog 2):

  • The 4-fluorophenyl group in the target compound offers moderate electronegativity, balancing binding affinity and metabolic stability.
  • Analog 2’s 4-methoxyphenyl core may alter electronic distribution, affecting target engagement .

Biological Activity

2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework comprising a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse pharmacological properties. The incorporation of a fluorophenyl group and a methoxybenzyl moiety may enhance its lipophilicity and influence its interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the pyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final stages include the coupling with 4-methoxybenzyl acetamide under controlled conditions to ensure high yields and purity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The specific activities of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide include:

  • Anticancer Activity : Similar pyrazolo compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have shown stronger cytotoxic activity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) and have been linked to apoptosis induction via caspase pathways .
  • Antimicrobial Activity : Some derivatives with similar structural features have been tested for their antibacterial properties against strains like Escherichia coli and Bacillus subtilis, indicating potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of cellular pathways critical in processes like cell proliferation and apoptosis. For example, compounds in this class have been shown to induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival and death .

Case Studies

Several studies have highlighted the biological potential of pyrazolo derivatives:

  • Cytotoxicity Studies : A study demonstrated that pyrazolo derivatives exhibited significant cytotoxicity against human breast cancer cell lines. The most active compounds were found to increase apoptosis markers while suppressing anti-apoptotic factors like NF-κB .
  • Antimicrobial Testing : Another research effort evaluated the antibacterial effects of related compounds against multiple bacterial strains. Results indicated that certain derivatives displayed potent antimicrobial activity due to their structural characteristics which enhance interaction with bacterial cell membranes .

Comparative Analysis

To better understand the uniqueness of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide in relation to other similar compounds, the following table summarizes key attributes:

Compound NameStructure FeaturesBiological Activity
2-(8-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-methoxyphenyl)acetamideBenzotriazine coreAntimicrobial
2-(8-methyl-4-oxo-pyrazolo[1,5-d][1,2,4]triazin-3-yl)-N-(3-fluorophenyl)acetamideMethyl substitutionAntitumor
2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide Fluorophenyl & methoxybenzyl groupsPotential anticancer & antimicrobial

The distinct combination of substituents in 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide may confer unique pharmacological properties compared to these similar compounds.

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